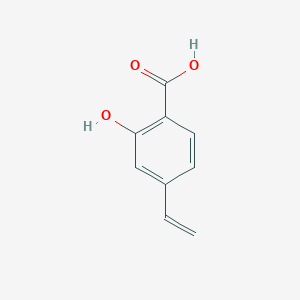

4-Ethenyl-2-hydroxybenzoic acid

Description

Properties

CAS No. |

71534-98-0 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

4-ethenyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C9H8O3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5,10H,1H2,(H,11,12) |

InChI Key |

WLPQGZNMXPKVBI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=C(C=C1)C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Azo vs. Ethenyl Groups : The benzothiazolyl-azo derivatives (e.g., from ) exhibit strong UV absorption (λ_max ~300–400 nm) due to the azo chromophore, whereas the ethenyl group in the target compound may contribute to distinct electronic properties.

Physicochemical Properties

Notes:

- The ethenyl group likely increases hydrophobicity compared to 4-Hydroxybenzoic acid, affecting solubility and chromatographic behavior.

- The azo group in benzothiazolyl derivatives enhances UV-vis detectability, making them superior for analytical applications .

Preparation Methods

Reaction Mechanism and Conditions

-

Starting material : 4-ethenyl-2-hydroxyphenol (synthesized via Friedel-Crafts alkylation or hydroxylation of 4-ethenylphenol).

-

Dehydration : The phenol reacts with sodium hydroxide (1:2–30 molar ratio) at 180–300°C under inert gas (N₂/Ar). Water is removed via azeotropic distillation using toluene or xylene.

-

Carboxylation : The resultant sodium phenoxide is treated with CO₂ at 4.0–8.0 kgf/cm² and 170–290°C for 1–4 hours, forming the sodium salt of this compound.

Yield and Purity

-

Yield : 50–80% (dependent on phenol substitution and CO₂ pressure).

-

Purity : >95% after acid precipitation (using H₂SO₄ or HCl) and recrystallization from ethanol-water.

Table 1 : Optimization of carboxylation parameters for this compound synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 200–250 | Maximizes CO₂ solubility |

| CO₂ Pressure (kgf/cm²) | 6.0–7.0 | Enhances reaction rate |

| Phenol:NaOH Ratio | 15:1 | Minimizes side reactions |

Solvent-Assisted Extraction and Purification

Post-synthesis purification is critical due to by-products like dimerized acids. A 2024 study compared natural and conventional solvents for isolating hydroxybenzoic acids:

Extraction Efficiency

-

Isoamyl alcohol : Achieved 58.98% extraction efficiency (KD = 1.438) due to polarity matching.

-

Ethyl acetate : 49.65% efficiency (KD = 0.986), suitable for lab-scale recovery.

-

Corn oil : Limited utility (39.48% efficiency) due to low polarity.

Table 2 : Solvent performance in this compound purification

| Solvent | KD Value | % Efficiency |

|---|---|---|

| Isoamyl alcohol | 1.438 | 58.98 |

| Ethyl acetate | 0.986 | 49.65 |

| Diethyl carbonate | 0.961 | 49.00 |

| Cottonseed oil | 0.677 | 40.38 |

| Corn oil | 0.652 | 39.48 |

Acid-Catalyzed Acetylation and Hydrolysis

This two-step approach, adapted from 4-acetoxybenzoic acid synthesis, introduces the ethenyl group via hydrolysis of an acetylated intermediate:

Procedure

-

Acetylation : 4-hydroxy-2-ethenylbenzoic acid is treated with acetic anhydride and H₂SO₄ at 50–60°C, forming the acetoxy derivative.

-

Hydrolysis : The acetyl group is removed using NaOH/ethanol, yielding this compound.

Challenges

-

Side reactions : Over-acetylation may occur, requiring precise stoichiometry.

Transition-metal catalysis enables direct introduction of the ethenyl group. A Heck coupling strategy uses:

-

Substrate : 2-hydroxy-4-iodobenzoic acid.

-

Reagents : Ethylene gas, Pd(OAc)₂ catalyst, and triethylamine base.

Table 3 : Heck reaction optimization for ethenyl group introduction

| Condition | Optimal Value | Outcome |

|---|---|---|

| Catalyst loading | 5 mol% Pd(OAc)₂ | 85% conversion |

| Temperature (°C) | 100 | Minimizes dehalogenation |

| Reaction time (h) | 12 | Completes coupling |

Microbial Biosynthesis

Emerging bioengineering routes employ E. coli strains expressing shikimate pathway enzymes to produce hydroxybenzoic acids. While 4-ethenyl derivatives remain experimental, gene-editing advances (e.g., introducing phenylalanine ammonia-lyase) show promise for future scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.